molecular formula C26H24N2O2 B15019349 1'-(2,5-dimethylbenzyl)-3'-hydroxy-2-methyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

1'-(2,5-dimethylbenzyl)-3'-hydroxy-2-methyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

Cat. No.: B15019349
M. Wt: 396.5 g/mol
InChI Key: QNFHEVDSOADLHT-UHFFFAOYSA-N
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Description

1’-(2,5-Dimethylbenzyl)-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a complex organic compound with a unique structure that includes both indole and benzyl groups. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1’-(2,5-dimethylbenzyl)-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole is reacted with 2,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1’-(2,5-Dimethylbenzyl)-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzyl or indole rings, using reagents such as halogens or nitrating agents.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1’-(2,5-Dimethylbenzyl)-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth and inflammation.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1’-(2,5-dimethylbenzyl)-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar compounds to 1’-(2,5-dimethylbenzyl)-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one include:

    Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid, which share the indole core structure.

    Benzyl Derivatives: Compounds such as benzyl alcohol and benzyl chloride, which contain the benzyl group.

    Hydroxyindoles: Compounds like 5-hydroxyindole and 6-hydroxyindole, which have hydroxyl groups attached to the indole ring.

The uniqueness of 1’-(2,5-dimethylbenzyl)-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H24N2O2

Molecular Weight

396.5 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-3-hydroxy-3-(2-methyl-1H-indol-3-yl)indol-2-one

InChI

InChI=1S/C26H24N2O2/c1-16-12-13-17(2)19(14-16)15-28-23-11-7-5-9-21(23)26(30,25(28)29)24-18(3)27-22-10-6-4-8-20(22)24/h4-14,27,30H,15H2,1-3H3

InChI Key

QNFHEVDSOADLHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(C4=C(NC5=CC=CC=C54)C)O

Origin of Product

United States

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